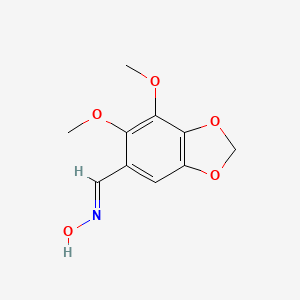![molecular formula C12H10ClFN6O3S B11482791 4-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11482791.png)
4-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound characterized by its unique structure, which includes a triazole ring, an oxadiazole ring, and a chlorofluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of (2-chloro-6-fluorophenyl)methanesulfonyl chloride with appropriate triazole and oxadiazole precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-{5-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorofluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-{5-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-{5-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Chloro-4-fluorophenyl)methanesulfonyl chloride
- (2-Chloro-6-fluorophenyl)methanesulfonyl chloride
Uniqueness
4-{5-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.
Propriétés
Formule moléculaire |
C12H10ClFN6O3S |
|---|---|
Poids moléculaire |
372.76 g/mol |
Nom IUPAC |
4-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-4-methyl-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C12H10ClFN6O3S/c1-20-11(9-10(15)19-23-18-9)16-17-12(20)24(21,22)5-6-7(13)3-2-4-8(6)14/h2-4H,5H2,1H3,(H2,15,19) |
Clé InChI |
OSFGTCRWVTUWOD-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=C1S(=O)(=O)CC2=C(C=CC=C2Cl)F)C3=NON=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3-benzoyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl)phenyl]acetamide](/img/structure/B11482714.png)
![13-(2-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11482717.png)
![2-(acetyl{2-[2-(4-methoxyphenyl)-4-[(4-methylphenyl)amino]-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]ethyl}amino)ethyl acetate](/img/structure/B11482735.png)
![2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(3,4-dimethoxyphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B11482745.png)
![Methyl 3-[4-(3-methoxy-3-oxopropoxy)-2-nitrophenoxy]propanoate](/img/structure/B11482747.png)
![4-fluoro-N-[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11482758.png)

![1-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1H-tetrazole](/img/structure/B11482768.png)
![2,6-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide](/img/structure/B11482775.png)
![3,5-dimethyl-4-[(2S,3S,4R)-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-1H-pyrazole](/img/structure/B11482778.png)
![N-[4-acetyl-5-methyl-1-(4-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2,4-dichlorobenzamide](/img/structure/B11482783.png)
![Ethyl 4-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate](/img/structure/B11482795.png)
![13-(3,4-dimethoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11482797.png)

